N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide
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Overview
Description
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide is a compound of significant interest in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of peptide coupling reagents and reductive amination techniques .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. These methods often utilize automated synthesis platforms and high-throughput screening to optimize reaction conditions and yields. The use of flow chemistry and continuous processing techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as converting ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and ethoxyphenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide involves its role as a cereblon ligand. By binding to cereblon, the compound facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. This process is mediated through the formation of a ternary complex involving the compound, cereblon, and the target protein .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory properties and use in the treatment of multiple myeloma.
Lenalidomide: An analog of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide analog with applications in the treatment of hematologic malignancies.
Uniqueness
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide is unique due to its specific structure, which allows for selective binding to cereblon and the subsequent degradation of target proteins. This specificity makes it a valuable tool in the development of targeted therapies and in the study of protein degradation pathways .
Properties
Molecular Formula |
C24H25N3O5 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C24H25N3O5/c1-2-32-16-9-6-15(7-10-16)8-12-21(28)25-19-5-3-4-17-18(19)14-27(24(17)31)20-11-13-22(29)26-23(20)30/h3-7,9-10,20H,2,8,11-14H2,1H3,(H,25,28)(H,26,29,30) |
InChI Key |
JSTGZDYHBJIPQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2CN(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
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